

A 83-01: A Comparative Guide to Kinase Specificity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A 83-01 sodium

Cat. No.: B8088051

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor A 83-01's specificity against its primary targets and other related kinases. The information is supported by experimental data to aid in the evaluation and application of this compound in research and drug development.

A 83-01 is a potent small molecule inhibitor primarily targeting the type I receptors of the Transforming Growth Factor- β (TGF- β) superfamily.^{[1][2]} Specifically, it shows high affinity for ALK5 (TGF- β type I receptor), ALK4 (activin type IB receptor), and ALK7 (nodal type I receptor).^{[1][2]} Its inhibitory action on these kinases leads to the downstream blockade of Smad2/3 phosphorylation, thereby interfering with TGF- β , activin, and nodal signaling pathways.^[2] This mechanism of action makes A 83-01 a valuable tool for studying cellular processes regulated by these pathways, including cell proliferation, differentiation, and epithelial-to-mesenchymal transition (EMT).^[2]

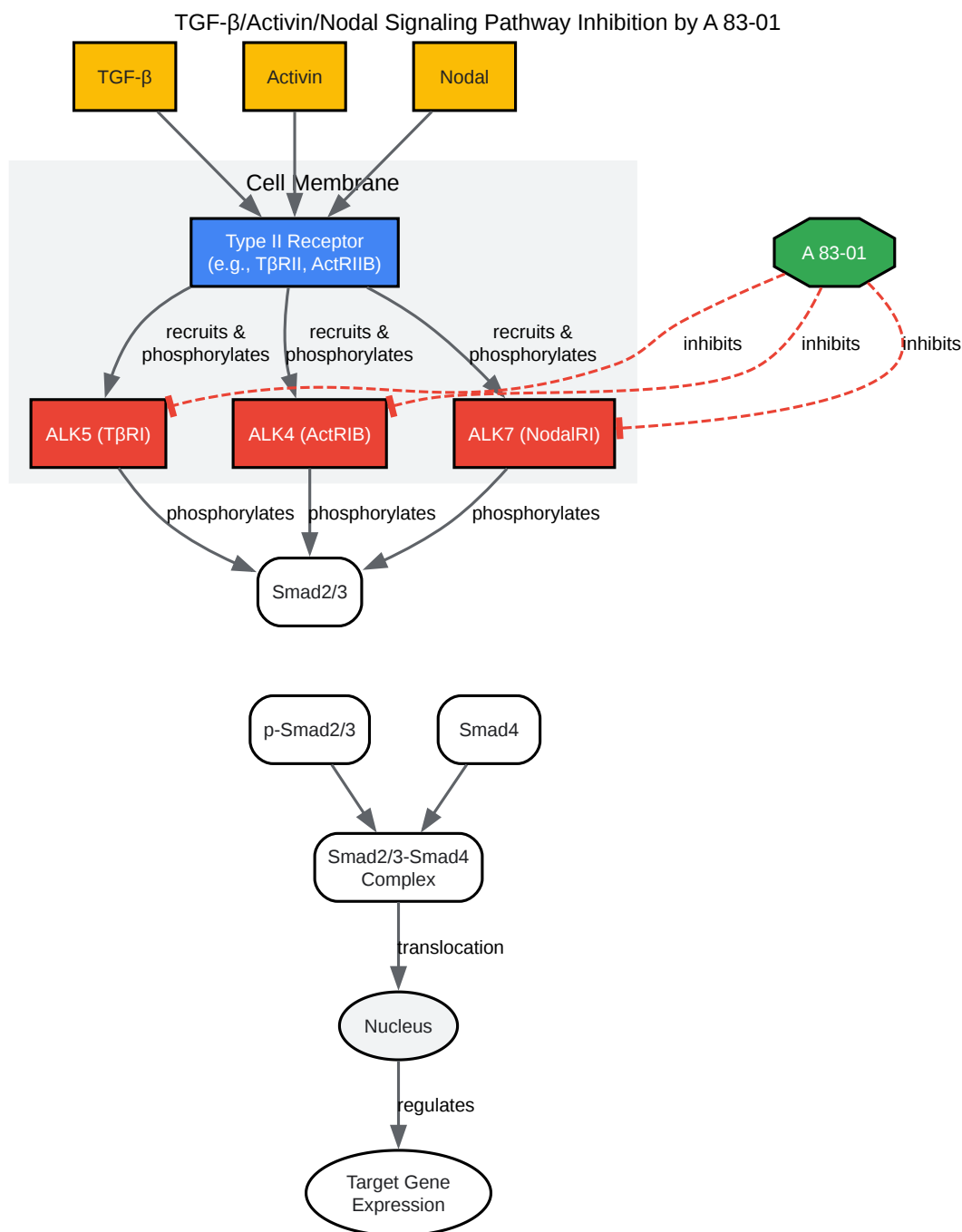
Comparative Kinase Inhibition Profile of A 83-01

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the inhibitory activity of A 83-01 against a panel of kinases, highlighting its high potency towards ALK4, ALK5, and ALK7, and its comparatively weaker activity against other kinases.

Kinase Target	IC50 (nM)	Notes
Primary Targets		
ALK5 (TGFβR1)	12[1][2]	Potent inhibition of the TGF-β type I receptor.
ALK4 (ACVR1B)	45[1][2]	Potent inhibition of the activin type IB receptor.
ALK7 (ACVR1C)	7.5[1][2]	Highest potency observed among the primary targets.
Off-Targets		
ALK1, ALK2, ALK3, ALK6	Weakly Inhibits[3]	A 83-01 shows significantly less activity against these BMP type I receptors.
p38 MAPK	> 3000[4]	Inhibition is observed only at micromolar concentrations, indicating low potency.[4]
ERK	No significant inhibition[4]	A 83-01 does not significantly affect the ERK signaling pathway.[4]

Signaling Pathway Inhibition by A 83-01

A 83-01 exerts its biological effects by blocking the catalytic activity of ALK4, ALK5, and ALK7, which are key mediators of the TGF-β, activin, and nodal signaling pathways. These pathways play crucial roles in embryonic development, tissue homeostasis, and various disease processes. The diagram below illustrates the points of inhibition by A 83-01 within these signaling cascades.



[Click to download full resolution via product page](#)

Caption: Inhibition of TGF- β , Activin, and Nodal signaling pathways by A 83-01.

Experimental Protocols

The determination of kinase inhibition constants, such as IC₅₀ values, is crucial for characterizing the potency and selectivity of inhibitors like A 83-01. Below is a representative protocol for an in vitro kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for ALK5)

This protocol outlines a general procedure for determining the IC₅₀ value of A 83-01 against a specific kinase, such as ALK5, using a biochemical assay format.

Materials:

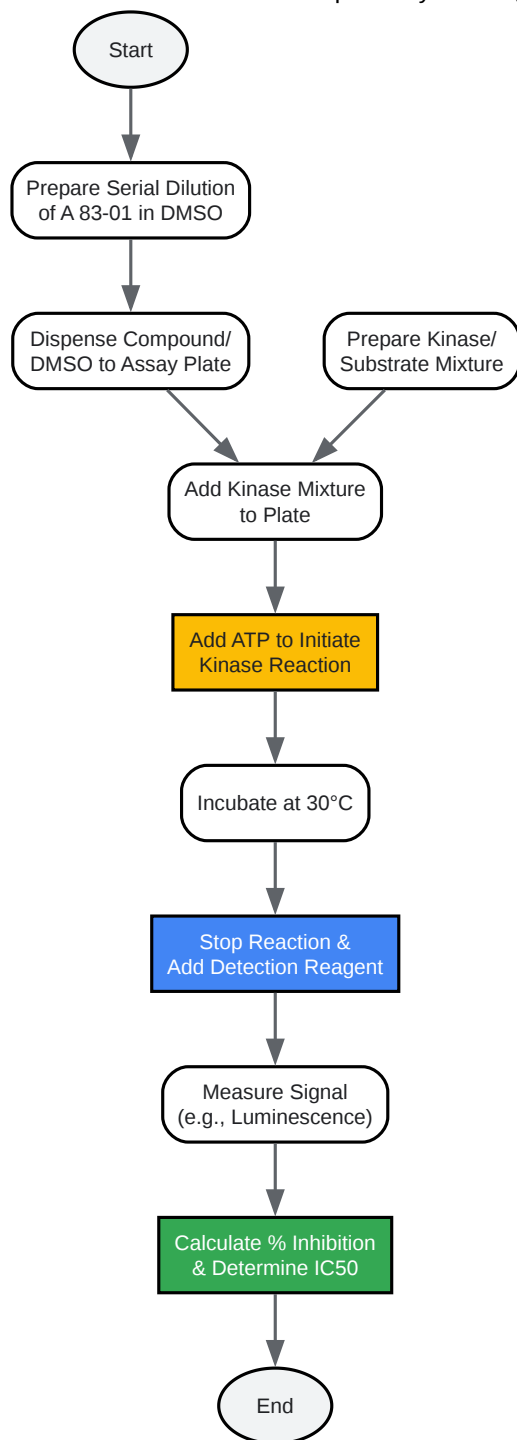
- Recombinant human ALK5 kinase
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Substrate (e.g., a generic peptide substrate for ALK5)
- A 83-01 compound
- DMSO (for compound dilution)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplates (e.g., 384-well)
- Plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of A 83-01 in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., from 100 μM to 1 pM).

- Assay Plate Preparation: Add a small volume (e.g., 1 μ L) of the diluted A 83-01 or DMSO (as a vehicle control) to the wells of the microplate.
- Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the recombinant ALK5 kinase and the peptide substrate in the kinase buffer.
- Initiation of Reaction: Add the kinase reaction mixture to the wells of the microplate containing the compound.
- ATP Addition: To start the kinase reaction, add ATP to each well. The final ATP concentration should be at or near the K_m value for the specific kinase.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For instance, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal.
- Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each A 83-01 concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.

Workflow for In Vitro Kinase Specificity Profiling



[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the in vitro kinase specificity of A 83-01.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stemcell.com [stemcell.com]
- 2. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 3. A 83-01 | TGF- β Receptors | Tocris Bioscience [tocris.com]
- 4. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor- β - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A 83-01: A Comparative Guide to Kinase Specificity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8088051#a-83-01-specificity-against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com